molecular formula C10H8N6 B6593642 1,4-di(4H-1,2,4-triazol-4-yl)benzene CAS No. 681004-60-4

1,4-di(4H-1,2,4-triazol-4-yl)benzene

Cat. No. B6593642
CAS RN: 681004-60-4
M. Wt: 212.21 g/mol
InChI Key: YLVOERRBUWBZGC-UHFFFAOYSA-N
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Description

1,4-Di(4H-1,2,4-triazol-4-yl)benzene is a compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms . The structure of this compound has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Synthesis Analysis

The synthesis of 1,4-di(4H-1,2,4-triazol-4-yl)benzene involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane under solvothermal conditions . The structures of these derivatives were confirmed by spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of 1,4-di(4H-1,2,4-triazol-4-yl)benzene has been determined by single X-ray crystal diffraction . The asymmetric unit of the compound comprises half the organic species, the molecule being completed by inversion symmetry . The dihedral angle between the 1,2,4-triazole ring and the central benzene ring is 32.2° .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-di(4H-1,2,4-triazol-4-yl)benzene include a molecular weight of 212.211, a density of 1.4±0.1 g/cm3, a boiling point of 454.8±55.0 °C at 760 mmHg, and a flash point of 228.8±31.5 °C . The exact mass is 212.081039 and the LogP is 0.43 .

properties

IUPAC Name

4-[4-(1,2,4-triazol-4-yl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-2-10(16-7-13-14-8-16)4-3-9(1)15-5-11-12-6-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVOERRBUWBZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-di(4H-1,2,4-triazol-4-yl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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